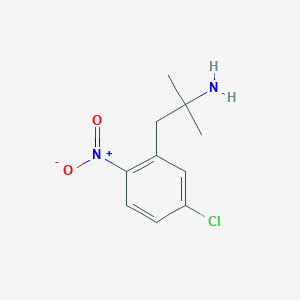
1-(5-Chloro-2-nitrophenyl)-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-nitrophenyl)-2-methylpropan-2-amine is a synthetic compound that has garnered interest in various fields such as medicinal chemistry, organic synthesis, and drug discovery. The compound is characterized by the presence of a chloro and nitro group on a phenyl ring, which is attached to a 2-methylpropan-2-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-nitrophenyl)-2-methylpropan-2-amine typically involves the nitration of 5-chloro-2-nitroaniline followed by a series of reactions to introduce the 2-methylpropan-2-amine group. One common method involves the formylation of 3-chloroaniline, followed by nitration and hydrolysis to yield 5-chloro-2-nitroaniline . This intermediate can then be further reacted under specific conditions to introduce the amine group.
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted Claisen-Schmidt reactions, which offer high yields and selectivity. The reaction involves the use of aldehydes and acetone under basic conditions, typically catalyzed by NaOH or other bases . This method is advantageous due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-nitrophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(5-Chloro-2-nitrophenyl)-2-methylpropan-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Drug Discovery: It is studied for its potential biological activities and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-nitrophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The nitro and chloro groups on the phenyl ring play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-nitrophenyl)piperidine: This compound shares a similar phenyl ring structure with chloro and nitro groups but has a piperidine moiety instead of a 2-methylpropan-2-amine group.
(2-Chloro-5-nitrophenyl)(pyrrolidin-1-yl)methanone: Another similar compound with a pyrrolidine moiety.
Uniqueness
1-(5-Chloro-2-nitrophenyl)-2-methylpropan-2-amine is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of both chloro and nitro groups on the phenyl ring, along with the 2-methylpropan-2-amine moiety, provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H13ClN2O2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
1-(5-chloro-2-nitrophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,12)6-7-5-8(11)3-4-9(7)13(14)15/h3-5H,6,12H2,1-2H3 |
InChI Key |
IGSOQLIWTJEQOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoicacidhydrochloride](/img/structure/B15318023.png)
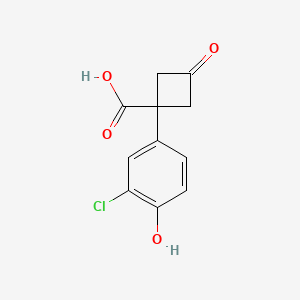
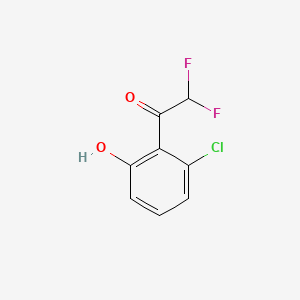
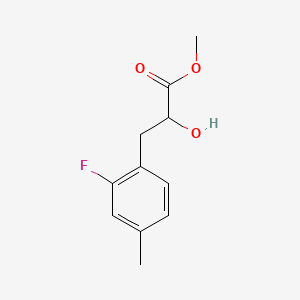
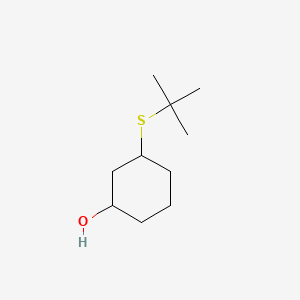

![6-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B15318071.png)
![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine](/img/structure/B15318080.png)
![2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid](/img/structure/B15318090.png)
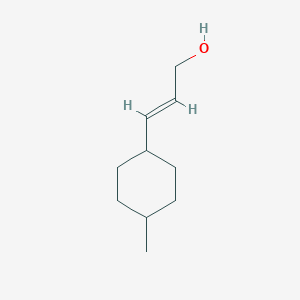
![rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea,cis](/img/structure/B15318113.png)
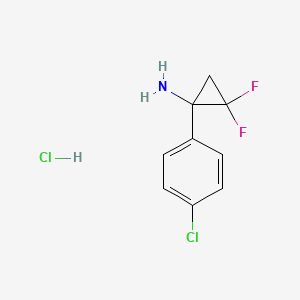
![2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B15318128.png)

